2-(3-Bromobenzenesulfonamido)acetic acid
Overview
Description
2-(3-Bromobenzenesulfonamido)acetic acid, also known as 3-((2-carboxyethyl)sulfamoyl)benzenesulfonic acid, is a sulfonamide-containing molecule. It has a CAS number of 731003-85-3 .
Molecular Structure Analysis
The molecular formula of this compound is C8H8BrNO4S . Its molecular weight is 294.12 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 294.12 . Other specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results.Scientific Research Applications
Green Chemical Methods in Organic Synthesis
2-(3-Bromobenzenesulfonamido)acetic acid finds application in green chemical methods, particularly in the nucleophilic displacement reactions for the regeneration of phenols from aryl alkyl ethers. This process, utilizing ionic liquids such as 1-n-butyl-3-methylimidazolium bromide, offers an environmentally friendly alternative for demethylation reactions in organic synthesis (Boovanahalli, Kim, & Chi, 2004).
Kinetics and Mechanisms in Oxidation Reactions
Research on the kinetics and mechanisms of oxidation reactions involving substituted benzyl alcohols by sodium N-bromobenzenesulfonamide demonstrates the compound's relevance in understanding reaction orders, kinetic isotope effects, and the role of protic acids in these processes. These studies are crucial in the field of physical chemistry and reaction kinetics (Kothari & Banerji, 1985).
Exploration of Chemical Structures and Reactions
The synthesis and structure evaluation of various derivatives, including N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide, have been explored for their potential in medicinal chemistry and pharmacology. These studies contribute significantly to the development of new chemical entities with potential therapeutic applications (Mphahlele, Gildenhuys, & Zamisa, 2021).
Applications in Advanced Synthesis and Catalysis
The compound's derivatives have been studied in the context of advanced synthesis and catalysis. For example, research on palladium-catalyzed intramolecular direct arylation of 2-bromobenzenesulfonic acid derivatives highlights the potential of these compounds in facilitating complex organic reactions, which is crucial for pharmaceutical and material sciences (Bheeter, Bera, & Doucet, 2012).
Advancements in Analytical Chemistry
In the realm of analytical chemistry, the modified acetyl bromide procedure for determining lignin in herbaceous plants, involving derivatives of this compound, illustrates the compound's importance in developing new analytical methodologies. This is particularly relevant for agricultural and environmental research (Iiyama & Wallis, 1990).
properties
IUPAC Name |
2-[(3-bromophenyl)sulfonylamino]acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO4S/c9-6-2-1-3-7(4-6)15(13,14)10-5-8(11)12/h1-4,10H,5H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUIFODJIUCFDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)NCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201296103 | |
Record name | N-[(3-Bromophenyl)sulfonyl]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201296103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
731003-85-3 | |
Record name | N-[(3-Bromophenyl)sulfonyl]glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=731003-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(3-Bromophenyl)sulfonyl]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201296103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.